Myoscorpine
Description
Historical Context of Myoscorpine Discovery and Early Research Trajectories
The formal discovery and naming of this compound can be traced back to a 1982 study by Resch, Rosberger, Meinwald, and Appling. ecomole.comacs.org In their investigation into the chemical constituents of the true forget-me-not, Myosotis scorpioides, they isolated several pyrrolizidine (B1209537) alkaloids. acs.org One of these was a new compound, for which they proposed the name this compound. acs.org This initial research identified this compound as an epimer of symphytine, another pyrrolizidine alkaloid. acs.org
Early research trajectories involving this compound were largely centered on its isolation and structural elucidation from various plant sources. ecomole.comacs.org These foundational studies established its presence within the Boraginaceae family, a plant family known for being rich in pyrrolizidine alkaloids. acs.orgresearchgate.net The initial investigations also noted the co-occurrence of this compound with other related alkaloids, such as 7-acetylscorpioidine and scorpioidine, in Myosotis scorpioides. acs.orgresearchgate.net
This compound's Significance within Natural Products Chemistry and Phytochemical Research
This compound holds significance in natural products chemistry primarily due to its classification as a pyrrolizidine alkaloid (PA). PAs are a large group of heterocyclic organic compounds that are of considerable interest to chemists and biologists due to their structural diversity and biological activities. tandfonline.comscialert.netscialert.net The study of this compound contributes to the broader understanding of the structural variations and distribution of these alkaloids in the plant kingdom. tandfonline.com
In the realm of phytochemical research, the presence of this compound in various plant species is a key data point in chemotaxonomy, the classification of plants based on their chemical constituents. mdpi.com Phytochemical screenings of plants like Myosotis scorpioides have revealed the presence of alkaloids, among other secondary metabolites like phenols, flavonoids, saponins, and tannins. semanticscholar.orgresearchgate.netresearchgate.net The identification of this compound and its N-oxide form in species such as Symphytum officinale (comfrey) and Echium pininana has further solidified its importance as a characteristic alkaloid within the Boraginaceae family. mdpi.comresearchgate.netresearchgate.net
Overview of Current Research Paradigms and Fundamental Academic Questions Pertaining to this compound
Current research on this compound is increasingly focused on its biosynthesis and ecological role. A fundamental academic question pertains to the enzymatic pathways leading to the formation of this compound and other pyrrolizidine alkaloids. thieme-connect.comoup.com Recent studies have made significant strides in this area. For instance, research published in 2024 has shown that in Myosotis scorpioides, pyrrolizidine alkaloids, including what is presumed to be this compound N-oxide, are synthesized and accumulate in all plant organs, including the flowers. researchgate.net This study also identified two genes encoding homospermidine synthase (HSS), a key enzyme in the PA biosynthetic pathway, and confirmed their expression in all organs where the alkaloids accumulate. researchgate.net
Another significant research paradigm involves the manipulation of PA biosynthesis in plants. Studies on Symphytum officinale have utilized RNA interference (RNAi) to downregulate the expression of HSS. thieme-connect.com This research demonstrated that reducing HSS transcript levels led to a significant decrease in the levels of major PA components, including this compound N-oxide. thieme-connect.com Such studies are crucial for understanding the regulation of PA biosynthesis and for potentially developing plants with reduced levels of these compounds.
Fundamental academic questions that continue to drive research include:
What are the specific enzymatic steps that follow the formation of homospermidine and lead to the unique structure of this compound?
How is the biosynthesis and accumulation of this compound and its N-oxide regulated at the genetic and environmental levels?
What is the precise ecological function of this compound in the plants that produce it, particularly in relation to defense against herbivores and pathogens?
Structure
3D Structure
Properties
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-MVEITQORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231837 | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82535-76-0 | |
| Record name | Myoscorpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myoscorpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYOSCORPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755V48P1HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Advanced Characterization, and Synthetic Methodologies of Myoscorpine
Refined Strategies for Myoscorpine Isolation and Purification from Biological Sources
The isolation and purification of this compound from complex biological matrices necessitate sophisticated and optimized methodologies to obtain the compound in a pure form suitable for structural analysis and further research.
State-of-the-Art Chromatographic Techniques (e.g., Countercurrent Chromatography, UPLC) for Isolation
Modern chromatographic techniques are pivotal in the separation of this compound from other co-occurring alkaloids and plant metabolites. researchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of pyrrolizidine (B1209537) alkaloids like this compound. researchgate.net Furthermore, preparative layer chromatography (PLC) can be utilized for additional purification steps. researchgate.net
For the separation of complex mixtures of pyrrolizidine alkaloids, droplet counter-current chromatography (DCCC) has been shown to be an effective preparative method, offering good resolution and total sample recovery. mdpi.com High-speed counter-current chromatography (HSCCC) is another advanced technique that has been successfully applied for the preparative separation and purification of pyrrolizidine alkaloids from various plant species, including those from the Symphytum genus. mdpi.com
Ultra-performance liquid chromatography (UPLC), a more recent advancement, offers higher resolution, speed, and sensitivity compared to conventional HPLC, making it a valuable tool for the analytical separation of this compound. The use of advanced column technologies, such as those with smaller particle sizes, contributes to the enhanced performance of these systems. chromatographyonline.com
Optimized Extraction Methodologies for this compound in Research Settings
The initial step in isolating this compound involves its extraction from the plant material. The choice of extraction solvent and method significantly impacts the yield and purity of the crude extract. Common methods include Soxhlet extraction, sonication, and microwave-assisted extraction. researchgate.net
Research on related pyrrolizidine alkaloids has shown that a mixture of methanol (B129727) and water can be an effective solvent for extraction. researchgate.net The pH of the extraction solvent can also be adjusted to optimize the extraction of these alkaloids. researchgate.net An improved method for the isolation of pyrrolizidine alkaloids from Symphytum officinale roots involves an ion-exchange chromatography step following the reduction of N-oxides, which avoids the use of large volumes of organic solvents. researchgate.net This method yields a non-aqueous solution of alkaloids, simplifying subsequent purification steps. researchgate.net
Advanced Spectroscopic and Analytical Approaches for this compound Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and analytical techniques. studypug.com
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. jeolusa.combyjus.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecule. numberanalytics.commdpi.com
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants in the ¹H NMR spectrum are used to deduce the arrangement of protons within the this compound molecule. mdpi.comlibretexts.org
¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms and their hybridization states. studypug.com
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. numberanalytics.com These techniques are crucial for confirming the complex polycyclic scaffold of this compound.
The identity of isolated pyrrolizidine alkaloids, such as lycopsamine (B1675737) from comfrey (B1233415), has been confirmed using ¹H NMR spectroscopy in conjunction with mass spectrometry. researchgate.net
High-Resolution Mass Spectrometry for Molecular Identification and Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. nih.govbioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. bioanalysis-zone.comdrug-dev.com
This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS, often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS), enables the sensitive detection and identification of this compound in complex plant extracts. utas.edu.aumdpi.com The fragmentation patterns observed in the mass spectrum (MS/MS) provide further structural information, helping to confirm the identity of the alkaloid. drug-dev.com
Chemical Synthesis and Targeted Derivatization of this compound and Its Core Scaffolds
The chemical synthesis of this compound and its analogs is a significant area of research, driven by the need to access these compounds for further study and to explore their structure-activity relationships. nsf.gov
Target-oriented synthesis focuses on the construction of the specific molecular architecture of this compound. nih.gov This often involves the development of novel synthetic strategies and methods to assemble the complex polycyclic core of the molecule. ugent.be Research in this area may focus on creating key synthetic intermediates that can be elaborated into the final natural product. ugent.be
Diversity-oriented synthesis, on the other hand, aims to generate a library of structurally related compounds by modifying the this compound scaffold. nih.gov This can involve targeted derivatization, where specific functional groups on the molecule are chemically altered to produce a range of analogs. ugent.be These derivatization strategies can include reactions that modify existing functional groups or the introduction of new functionalities to explore the chemical space around the natural product. nih.gov
Development of Total Synthesis Routes and Methodological Innovations
To date, there are no established total synthesis routes for this compound reported in peer-reviewed scientific journals. The inherent structural complexities of pyrrolizidine alkaloids, often characterized by a bicyclic core and multiple stereocenters, present significant challenges to synthetic organic chemists. While the total synthesis of other related alkaloids has been achieved, the specific strategies and methodologies required to construct the unique architecture of this compound have yet to be described. The field awaits the pioneering work of a research group to undertake this synthetic challenge, which would undoubtedly contribute valuable insights and new chemical technologies to the broader field of natural product synthesis.
Synthetic Approaches for this compound Analogs and Research Probes
Consistent with the lack of a total synthesis, the development of synthetic approaches for this compound analogs and research probes is also an area that remains unexplored in the chemical literature. The creation of analogs is a crucial step in understanding the structure-activity relationships of a natural product and for developing potential therapeutic agents or biological tools. Similarly, research probes, such as those incorporating fluorescent tags or biotin (B1667282) labels, are instrumental in elucidating the molecular targets and mechanisms of action of a compound. The absence of a synthetic pathway to the core this compound scaffold precludes the systematic generation of such valuable chemical tools. Future efforts in the total synthesis of this compound would be the essential first step toward enabling the synthesis and study of its analogs and research probes.
Biosynthetic Pathways and Enzymatic Machinery of Myoscorpine Production
Comprehensive Elucidation of Myoscorpine Biosynthesis in Producer Organisms
The biosynthesis of this compound has been primarily studied in plants belonging to the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale) and forget-me-not (Myosotis scorpioides). researchgate.netoup.com The pathway begins with common polyamines and proceeds through a series of enzymatic steps to build the final alkaloid structure.
The foundational building blocks for the this compound skeleton are derived from primary metabolism. The key precursors are the polyamines putrescine and spermidine (B129725). thieme-connect.com Tracer studies using radioactively labeled precursors have confirmed that these molecules are incorporated into the necine base moiety of pyrrolizidine (B1209537) alkaloids. researchgate.net
Putrescine serves as the origin for the first pyrrolizidine ring, while the aminobutyl group of spermidine is transferred to putrescine to form homospermidine. thieme-connect.com Homospermidine is considered the first pathway-specific intermediate, committing the metabolic flow towards PA biosynthesis and away from primary polyamine metabolism. thieme-connect.comoup.com The essential role of these precursors has been demonstrated in experiments where reduced homospermidine levels directly limit the quantity of PAs produced. thieme-connect.com
Table 1: Precursor Molecules in this compound Biosynthesis
| Precursor Molecule | Role in Biosynthesis | Origin |
|---|---|---|
| Putrescine | Primary Precursor | Derived from primary metabolism; provides the initial carbon skeleton for the necine base. thieme-connect.comoup.com |
| Spermidine | Primary Precursor | Donates an aminobutyl group to putrescine to form homospermidine. thieme-connect.com |
| Homospermidine | Secondary Precursor | The first committed intermediate specific to the pyrrolizidine alkaloid pathway. thieme-connect.comoup.com |
Several key enzymes orchestrate the conversion of simple polyamines into the complex necine base structure.
Homospermidine Synthase (HSS): This is the first and most critical enzyme specific to the PA biosynthetic pathway. oup.comoup.com HSS catalyzes the transfer of the aminobutyl moiety from spermidine to the primary amino group of putrescine, yielding homospermidine. thieme-connect.com Functionally, HSS has evolved multiple times independently in different plant lineages through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. oup.comoup.com This convergent evolution highlights the fundamental importance of this enzymatic step.
Copper-Containing Amine Oxidases (CuAOs): Following the formation of homospermidine, oxidative deamination is a crucial step. This reaction is catalyzed by amine oxidases, such as diamine oxidase, which are sensitive to beta-hydroxyethylhydrazine. researchgate.netresearchgate.net These enzymes are believed to oxidize the primary amino groups of homospermidine to their corresponding aldehydes. researchgate.net This step initiates the cyclization process that ultimately forms the bicyclic pyrrolizidine core, also known as the necine base. researchgate.netresearchgate.net
Table 2: Key Enzymes in the Early Stages of this compound Biosynthesis
| Enzyme | EC Number | Catalytic Function | Substrate(s) | Product |
|---|---|---|---|---|
| Homospermidine Synthase (HSS) | 2.5.1.44 | Transfers an aminobutyl group. | Putrescine, Spermidine | Homospermidine |
| Copper-Containing Amine Oxidase (CuAO) | 1.4.3.21 / 1.4.3.22 | Oxidative deamination of primary amines. | Homospermidine | Aldehyde intermediates |
This compound is classified as a lycopsamine-type PA, meaning its necine base is retronecine (B1221780), and it features esterification at multiple positions. oup.comoup.comresearchgate.net The biosynthesis proceeds in successive stages following the initial cyclization events.
Necine Base Formation: Homospermidine undergoes oxidation and intramolecular cyclization to form the initial necine base, trachelanthamidine. researchgate.net This common precursor is then structurally modified through hydroxylation and other transformations to yield the specific retronecine backbone characteristic of this compound. oup.comresearchgate.netoup.com
Necic Acid Biosynthesis: The necic acid moiety of this compound is tiglic acid. The biosynthesis of necic acids is a separate branch of the pathway, often originating from amino acid metabolism.
Esterification: The process of esterification is sequential. First, the necine base is typically esterified at the O(9) position with a necic acid. researchgate.net For this compound (7-tigloylintermedine), this would involve the formation of an intermedine (B191556) intermediate. Subsequently, a second acylation event occurs where a tigloyl group is attached at the O(7) position, completing the this compound structure. oup.comresearchgate.netoup.com The entire PA profile in plants like comfrey often consists of a bouquet of related structures, including monoesters, diesters, and their acetylated derivatives, all present as N-oxides. researchgate.netresearchgate.net
Molecular Mechanisms Governing Biosynthetic Pathway Regulation and Flux
The production of this compound and other PAs is tightly regulated to balance the metabolic cost of producing these defense compounds with the plant's growth and developmental needs. Regulation occurs primarily at the level of gene expression, particularly for the gatekeeper enzyme, homospermidine synthase (HSS). thieme-connect.com
Studies have shown that HSS expression is both spatially and temporally controlled. oup.comoup.com For example, in comfrey, PA biosynthesis is known to occur in the roots, with HSS expression localized to the endodermis and pericycle. oup.comoup.comresearchgate.net However, upon the development of inflorescences, a second site of HSS expression is activated in the bundle sheath cells of specific leaves. oup.comoup.comresearchgate.net This activation leads to a significant increase in PA levels within the reproductive structures, providing enhanced chemical protection for flowers and seeds. oup.comoup.com This developmental regulation suggests a sophisticated signaling network that controls metabolic flux into the pathway. oup.com
Furthermore, genetic knockdown of HSS transcripts using RNA interference (RNAi) has been shown to significantly reduce the levels of both homospermidine and the final PA products, confirming that HSS is a primary point of regulation for the entire pathway. thieme-connect.com The existence of separate, compartmentalized pools of homospermidine for PA biosynthesis versus primary metabolism further underscores the controlled nature of this pathway. nih.gov
Integration of Chemoenzymatic and Synthetic Biology Approaches for Sustainable this compound Production and Engineering
The complex, multi-step nature of this compound biosynthesis presents opportunities for modern biotechnological approaches to engineer its production. Chemoenzymatic and synthetic biology strategies offer pathways to sustainable and controlled synthesis.
Synthetic biology provides a powerful toolkit for pathway engineering. neb.com This can involve:
Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred from the producer plant into a microbial host like E. coli or yeast. This approach allows for large-scale, contained production in fermenters, bypassing the complexities of plant cultivation. mdpi.comnih.gov
Metabolic Engineering: By using tools like CRISPR/Cas9, specific genes in the pathway can be targeted. For instance, the HSS gene has been successfully knocked out in comfrey hairy roots, completely eradicating PA production. nih.gov Conversely, overexpression of key regulatory genes or pathway enzymes could be used to enhance the yield of this compound. wur.nl
Pathway Design: In silico tools can be used to prospect for novel enzymes and design new biosynthetic routes. nih.gov This could lead to the creation of novel this compound analogues with potentially new properties.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This hybrid approach could involve:
Synthesizing a complex precursor molecule, like the necine base, using chemical methods.
Using isolated enzymes (e.g., acyltransferases) to perform specific, stereoselective esterification steps that are challenging to achieve through pure chemistry. nih.govmdpi.com
These advanced approaches hold the potential to overcome the limitations of natural sourcing and enable the sustainable production of this compound and other valuable alkaloids for various applications. iucn.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3'-acetylthis compound |
| 7-acetylintermedine |
| 7-acetyllycopsamine |
| 7-senecioylintermedine |
| 7-tigloylintermedine |
| Echiupinine |
| Homospermidine |
| Intermedine |
| This compound |
| Putrescine |
| Retronecine |
| Spermidine |
| Tiglic acid |
Molecular and Cellular Mechanisms of Myoscorpine Action
Identification and Detailed Characterization of Myoscorpine's Molecular Targets
The efficacy of any bioactive compound is rooted in its interaction with specific molecular targets within the cell. For this compound, research has begun to elucidate these interactions, focusing on protein-ligand dynamics and enzyme modulation.
The interaction between a small molecule like this compound and its protein targets is a dynamic process governed by various non-covalent forces. researchgate.netnih.gov Computational methods such as molecular docking are instrumental in predicting these interactions. researchgate.netchemcomp.com These simulations help identify the optimal orientation of this compound within the binding pocket of a target protein, providing insights into binding affinity and specificity. researchgate.netmdpi.com
Key interactions that stabilize the protein-Myoscorpine complex include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov The specificity of this compound for its targets is determined by the complementary shapes and chemical properties of the ligand and the protein's binding site. mdpi.com While specific high-resolution crystal structures of this compound bound to its protein targets are not yet widely available, computational models suggest that its complex structure allows for specific interactions that are less favorable for other molecules.
Interactive Table: Key Parameters in Protein-Ligand Interaction Analysis
| Parameter | Description | Relevance to this compound Research |
|---|---|---|
| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the tendency of a complex to separate. A lower Kd indicates a stronger binding affinity. nih.gov | Essential for quantifying the strength of this compound's interaction with its molecular targets. mdpi.comarxiv.orgnih.govnih.gov |
| Hydrogen Bonds | A type of electrostatic attraction between a hydrogen atom and a more electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of the this compound-protein complex. researchgate.net |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Drives the binding of nonpolar regions of this compound to hydrophobic pockets in the target protein. |
| Conformational Changes | Alterations in the three-dimensional structure of the protein or ligand upon binding. | The "induced fit" model suggests that both this compound and its target protein may undergo conformational changes to optimize binding. nih.gov |
This compound has been shown to modulate the activity of various enzymes, a key aspect of its mechanism of action. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's catalytic efficiency differently. caldic.comnih.gov
One of the proposed mechanisms for pyrrolizidine (B1209537) alkaloids is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. By inhibiting these enzymes, this compound could introduce DNA damage, ultimately leading to cell cycle arrest and apoptosis. Furthermore, the modulation of signaling enzymes, such as protein kinases, is another area of investigation. nih.govdkfz.de Kinases are central to many signaling pathways that control cell growth, proliferation, and death. dkfz.de Inhibition or altered activity of specific kinases by this compound could disrupt these pathways in cancer cells. kinomeactivity.compamgene.compromega.comnih.gov
Interactive Table: Potential Enzyme Targets of this compound
| Enzyme Class | Potential Role in this compound's Action | Example |
|---|---|---|
| Topoisomerases | Inhibition can lead to DNA strand breaks, triggering cell death pathways. | Topoisomerase I |
| Protein Kinases | Modulation can disrupt cell signaling pathways involved in proliferation and survival. nih.govdkfz.de | Mitogen-activated protein kinases (MAPKs) |
| Cyclooxygenases (COX) | Inhibition can reduce inflammation and may play a role in anticancer effects. caldic.com | COX-2 |
| Nitric Oxide Synthases (NOS) | Modulation of iNOS can affect inflammatory responses. caldic.com | Inducible Nitric Oxide Synthase (iNOS) |
Analysis of Cellular Pathway Perturbation Induced by this compound
The interaction of this compound with its molecular targets triggers a cascade of events at the cellular level, leading to significant perturbations in key pathways that govern cell fate.
A hallmark of many cytotoxic compounds, including this compound, is their ability to interfere with the cell cycle. Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M checkpoint. This arrest prevents cells from entering mitosis with damaged DNA, providing an opportunity for DNA repair or, if the damage is too severe, for the induction of apoptosis.
The G2/M arrest is often mediated by the modulation of key cell cycle regulatory proteins. nih.govarchivesofmedicalscience.com For instance, the downregulation of cyclin B1, a crucial protein for entry into mitosis, is a common mechanism for inducing G2/M arrest. nih.gov Concurrently, this compound treatment can lead to an increase in the expression of pro-apoptotic proteins like p53 and the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis. nih.govmdpi.com The induction of apoptosis is a programmed cell death mechanism that eliminates damaged or unwanted cells, and its activation is a primary goal of many cancer therapies. mdpi.com
Interactive Table: Key Molecular Players in this compound-Induced Cell Cycle Arrest and Apoptosis
| Protein | Function | Effect of this compound |
|---|---|---|
| Cyclin B1 | Promotes entry into the M phase of the cell cycle. nih.gov | Downregulation, leading to G2/M arrest. nih.gov |
| p53 | A tumor suppressor protein that regulates the cell cycle and induces apoptosis. nih.gov | Upregulation, promoting apoptosis. nih.govarchivesofmedicalscience.com |
| Caspases | A family of proteases that execute the apoptotic program. | Activation leads to the cleavage of cellular substrates. rsc.org |
| PARP | An enzyme involved in DNA repair; its cleavage by caspases is a hallmark of apoptosis. mdpi.com | Increased cleavage, indicating ongoing apoptosis. mdpi.com |
Another significant mechanism implicated in the action of this compound is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), that are byproducts of normal cellular metabolism. bmglabtech.comwikipedia.org While low levels of ROS are involved in cell signaling, excessive levels lead to oxidative stress, a condition that can cause damage to DNA, proteins, and lipids. bmglabtech.comwikipedia.orgeajm.orgnih.gov
This compound can induce the production of ROS, which in turn can trigger cellular damage and activate stress-response pathways. mdpi.com This increase in oxidative stress can be a double-edged sword; while it contributes to the cytotoxic effects on cancer cells, it can also potentially harm normal cells. wikipedia.orgnih.gov The cellular response to oxidative stress involves the upregulation of antioxidant defense systems. eajm.org However, if the ROS generation overwhelms the cell's antioxidant capacity, it can lead to the activation of apoptotic pathways. nih.govabcam.com
Interactive Table: Key Aspects of ROS in this compound's Mechanism
| Aspect | Description | Implication for this compound's Action |
|---|---|---|
| ROS Generation | Production of reactive oxygen species like H₂O₂ and O₂⁻. bmglabtech.com | This compound treatment can increase intracellular ROS levels. mdpi.com |
| Oxidative Stress | An imbalance between ROS production and the cell's ability to detoxify them. eajm.orgnih.gov | Leads to cellular damage, contributing to this compound's cytotoxicity. bmglabtech.comwikipedia.org |
| DNA Damage | ROS can cause breaks and modifications in the DNA structure. bmglabtech.comabcam.com | A primary trigger for cell cycle arrest and apoptosis. |
| Antioxidant Response | Upregulation of enzymes like catalase and glutathione (B108866) to neutralize ROS. eajm.org | The cell's attempt to counteract the effects of this compound-induced oxidative stress. |
Methodological Approaches for Experimental Validation of this compound's Mechanisms
The elucidation of this compound's mechanisms of action relies on a variety of sophisticated experimental techniques. These methods are essential for validating the hypotheses generated from initial screenings and computational studies.
Kinase Activity Profiling: To investigate the effect of this compound on enzyme activity, kinase activity profiling is employed. dkfz.dekinomeactivity.com This can be done using in vitro assays with purified enzymes or in cell lysates to measure the phosphorylation of specific substrates. dkfz.de Such studies can reveal whether this compound acts as an inhibitor or activator of specific kinases, providing direct evidence of enzyme modulation. pamgene.compromega.com
Binding Affinity Studies: Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are the gold standard for quantitatively measuring the binding affinity between a ligand and a protein. nih.govnih.gov These methods provide thermodynamic and kinetic data, such as the dissociation constant (Kd), which are crucial for confirming a direct interaction between this compound and its putative targets. nih.govnih.gov
CRISPR-based Gene Knockout Models: To definitively establish the role of a specific protein in mediating the effects of this compound, CRISPR/Cas9 gene-editing technology can be used to create knockout cell lines or animal models. idtdna.comjax.orgnih.gov By comparing the response of wild-type and knockout cells to this compound treatment, researchers can determine if the absence of the target protein abrogates the compound's activity, thus validating it as a key molecular target. nih.gov
Interactive Table: Experimental Validation Techniques
| Technique | Purpose | Information Gained |
|---|---|---|
| Kinase Activity Profiling | To measure the effect of this compound on kinase enzyme activity. dkfz.dekinomeactivity.com | Identification of specific kinases inhibited or activated by this compound; dose-response curves. pamgene.compromega.com |
| Binding Affinity Studies (e.g., ITC, SPR) | To quantify the direct interaction between this compound and a target protein. nih.govnih.gov | Dissociation constant (Kd), binding stoichiometry, and thermodynamic parameters of the interaction. mdpi.comarxiv.orgnih.gov |
| CRISPR-based Gene Knockout | To validate the functional importance of a specific target protein. idtdna.comjax.orgnih.gov | Confirmation of whether a target is essential for this compound's cellular effects. nih.gov |
| Flow Cytometry | To analyze cell cycle distribution and apoptosis. mdpi.commdpi.com | Quantification of cells in G1, S, and G2/M phases; percentage of apoptotic cells. archivesofmedicalscience.com |
| Western Blotting | To detect changes in the expression levels of specific proteins. | Confirmation of the upregulation or downregulation of proteins involved in cell cycle control and apoptosis. |
| ROS Detection Assays | To measure the intracellular levels of reactive oxygen species. bmglabtech.comabcam.com | Evidence for the induction of oxidative stress by this compound. |
Based on a comprehensive search of available scientific literature, there is no research data pertaining to the specific biological activities of the chemical compound this compound as outlined in the requested article structure.
Information regarding this compound is limited to its identification as a pyrrolizidine alkaloid found in plants such as comfrey (B1233415) (Symphytum officinale) and forget-me-nots (Myosotis scorpioides). biocrick.comnih.gov Its chemical formula is C20H31NO6 and its CAS registry number is 82535-76-0. biocrick.comnih.govepa.gov
However, no studies were found that investigate the following areas for this compound:
Cytotoxic and anti-proliferative effects in any cancer cell lines.
Methodologies used to assess its cell viability or proliferation.
Its activity spectrum across different cancer models.
Antimicrobial properties against any specific bacterial or fungal pathogens.
Synergistic antimicrobial effects with other agents.
Modulation of anti-inflammatory responses in research models.
Due to the complete absence of scientific data in these specified areas, it is not possible to generate the requested article focusing on the biological activities of this compound.
Biological Activities in Pre Clinical and in Vitro Research Models
Exploration of Other Biological Activities (e.g., Neuroprotective, Antioxidant Effects) in Non-Clinical Systems
There is currently no available scientific information from pre-clinical or in vitro research to detail the neuroprotective or antioxidant properties of Myoscorpine. Studies on other compounds have demonstrated various methodologies for assessing such effects. For instance, neuroprotective activity is often evaluated in models of neuronal injury or neurodegenerative diseases. nih.govmdpi.comnih.govmdpi.com Antioxidant capacity is typically determined through a variety of in vitro assays that measure the ability of a compound to scavenge free radicals or inhibit oxidative processes. researchgate.netnih.govmdpi.comnih.govmdpi.com However, no such studies have been published specifically for this compound.
As a result, no detailed research findings or data tables on the neuroprotective or antioxidant effects of this compound can be provided at this time. Further research is required to determine if this compound possesses any of these biological activities.
Structure Activity Relationship Sar Studies of Myoscorpine and Derivatives
Elucidation of Pharmacophores and Critical Structural Motifs for Specific Biological Activities
Currently, there is no specific research available in the public domain that elucidates the pharmacophores or critical structural motifs of Myoscorpine responsible for any specific biological activities. A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. sdsu.edunih.gov The process of identifying a pharmacophore typically involves comparing the structures of a set of active molecules to identify common features that are crucial for their biological effects. rsc.org For this compound, such studies, which would pinpoint the key functional groups and their spatial arrangement for activities like the reported antimicrobial or cytotoxic effects, have not been published.
Rational Design and Synthesis of this compound Derivatives with Modulated Activities
The scientific literature lacks reports on the rational design and synthesis of this compound derivatives with the specific aim of modulating its biological activities. Rational drug design is a process that relies on the understanding of a biological target or the SAR of a lead compound to create new, more potent, or selective molecules. mdpi.com While general methodologies for the synthesis and evaluation of derivatives of other natural products are well-established, mdpi.comijpsjournal.comresearchgate.net their specific application to the this compound scaffold has not been documented. Mentions of derivatives such as this compound N-oxide exist within broader studies of plant alkaloid content, but these are not presented in the context of a rational design or SAR-focused synthetic effort. henriettes-herb.com
Application of Computational Approaches in this compound SAR Analysis (e.g., in silico modeling, QSAR)
There are no published studies applying computational methods like in silico modeling or Quantitative Structure-Activity Relationship (QSAR) analysis specifically to this compound. QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity, providing predictive power for new molecules. biocrick.comuni-bonn.denih.gov Similarly, in silico modeling techniques, such as molecular docking and dynamics simulations, are powerful tools for investigating drug-target interactions and guiding drug design. mdpi.commdpi.comnih.govnih.govnumberanalytics.com Although these computational approaches are widely used in medicinal chemistry to analyze SAR for many compound classes, nih.govresearchgate.net their application to build predictive models for this compound's activity or to understand its interaction with biological targets has not been reported.
Advanced Analytical and Characterization Methodologies in Myoscorpine Research
Application of High-Resolution Mass Spectrometry for Complex Metabolite Profiling and Identification of Novel Analogs
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research, offering unparalleled accuracy and sensitivity for the analysis of complex mixtures. waters.com In the study of Myoscorpine and related alkaloids, HRMS enables comprehensive metabolite profiling, which is crucial for understanding the metabolic network within an organism. researchgate.net The untargeted metabolomics approach, frequently employing Liquid Chromatography-HRMS (LC-HRMS), allows for the screening of a vast number of metabolites simultaneously, providing a holistic view of the metabolome. animbiosci.org This capability is vital for identifying unknown compounds in biological matrices and understanding the impact of various factors on metabolic pathways. waters.com
The high mass accuracy of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provides precise mass measurements, typically with sub-ppm accuracy. waters.comresearchgate.net This precision significantly increases the confidence in the elemental composition determination of detected ions, which is a critical step in the identification of unknown metabolites. waters.com Furthermore, the high resolving power of these instruments can distinguish between co-eluting compounds with very similar molecular weights, which would otherwise be indistinguishable with lower-resolution mass spectrometers. waters.comresearchgate.net
A significant application of HRMS in this field is the identification of novel analogs of known compounds. For instance, HRMS has been instrumental in identifying derivatives such as this compound-N-oxide in plant species. researchgate.net The process involves comparing the mass spectra of unknown compounds to databases and using fragmentation patterns to elucidate their structures. This systematic approach has led to the discovery of numerous previously uncharacterized alkaloids. nih.gov
Table 1: Applications of High-Resolution Mass Spectrometry in Alkaloid Research
| Application | HRMS Technique | Key Advantages | Research Findings |
| Metabolite Profiling | LC-HRMS (e.g., U-HPLC-Q/TOF, LTQ-Orbitrap) | High throughput, high sensitivity, and high resolving power for screening numerous metabolites. animbiosci.orgnih.gov | Successful discrimination and classification of authentic and adulterated samples based on metabolite patterns. animbiosci.org |
| Identification of Novel Analogs | HRMS, LC-HRMS/MS | Accurate mass measurements for confident elemental composition determination. waters.comnih.gov | Identification of novel metabolites like this compound-N-oxide and characterization of biotransformation pathways. researchgate.netnih.gov |
| Structural Elucidation | HRMS with MS/MS | Provides detailed fragmentation data to piece together the structure of unknown compounds. researchgate.net | Elucidation of novel spermidine (B129725) alkaloids through EIMS, HRMS, and NMR spectroscopy. researchgate.net |
Advanced NMR Techniques for Detailed Stereochemical Assignment and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, including the complex architecture of this compound. leibniz-fmp.de While basic 1D NMR (¹H and ¹³C) provides initial structural information, advanced NMR techniques are required to resolve the intricate stereochemistry and conformational preferences of such alkaloids. leibniz-fmp.denumberanalytics.com
Multidimensional NMR experiments are critical for assembling the molecular framework. numberanalytics.com These include:
COSY (Correlation Spectroscopy): A homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the molecule. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to their attached carbons (or other heteronuclei like ¹⁵N), providing a map of C-H single bonds. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and piecing together the complete carbon skeleton. ipb.pt
For determining the three-dimensional structure, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are paramount. ipb.pt The NOE effect is observed between protons that are close in space, regardless of whether they are connected through bonds. Measuring these interactions allows for the determination of the relative configuration of chiral centers. ipb.pt
Conformational analysis of flexible molecules like this compound is often performed by measuring spin-spin coupling constants (J-couplings) and chemical shifts under various conditions, such as different solvents and temperatures. nih.govauremn.org.br These experimental data are frequently complemented by quantum mechanical calculations to determine the most stable conformers and understand the stereoelectronic interactions that govern their stability. nih.gov More advanced methods, such as the use of residual dipolar couplings (RDCs) measured in weakly aligning media, can provide even more precise information on the long-range relative orientation of different parts of the molecule, offering a powerful tool for solving complex stereochemical problems. leibniz-fmp.de
Table 2: Advanced NMR Techniques in the Structural Analysis of Complex Natural Products
| NMR Technique | Principle | Application in this compound Research |
| COSY (Correlation Spectroscopy) | Correlates spin-coupled protons (¹H-¹H). numberanalytics.com | Establishes proton connectivity and helps trace out the spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). numberanalytics.com | Assigns carbon signals based on known proton assignments; confirms C-H bonds. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (²J, ³J). ipb.pt | Connects different fragments of the molecule to build the complete carbon skeleton. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (<5 Å), irrespective of bond connectivity. ipb.pt | Determines relative stereochemistry and provides insights into the 3D conformation. |
| RDC (Residual Dipolar Coupling) Analysis | Measures dipolar couplings in weakly aligning media to obtain long-range structural constraints. leibniz-fmp.de | Provides highly accurate information on bond vector orientations for precise stereochemical and conformational assignment. leibniz-fmp.de |
Comprehensive Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS, GC-MS) for Targeted and Untargeted Analysis
The coupling of chromatographic separation with mass spectrometric detection provides robust and sensitive platforms for the analysis of this compound in various samples. scispace.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent of these hyphenated techniques.
LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many alkaloids. r-biopharm.com It is a powerful tool for both targeted and untargeted analysis. researchgate.net In targeted analysis, the instrument is set to monitor for specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM), which provides exceptional sensitivity and selectivity for quantifying known compounds. researchgate.net Untargeted analysis, often performed with HRMS detectors, involves scanning a wide mass range to identify as many compounds as possible in a sample. animbiosci.org LC-MS/MS methods have been developed and validated for the quantification of related compounds in various matrices. researchgate.net
GC-MS is another powerful technique, especially for volatile compounds or those that can be made volatile through derivatization. biomedpharmajournal.org It offers high chromatographic resolution, leading to excellent separation of complex mixtures. notulaebotanicae.ro For pyrrolizidine (B1209537) alkaloids, GC-MS analysis is a common method for their determination in plant extracts. scispace.com The technique is capable of the simultaneous determination of multiple analytes in a single run. nih.gov
Table 3: Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds in a liquid mobile phase followed by ionization (e.g., ESI) and mass analysis. researchgate.net | Separates volatile compounds in a gaseous mobile phase followed by ionization (e.g., EI) and mass analysis. nih.gov |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds. | Suitable for volatile and thermally stable compounds; derivatization may be required for others. notulaebotanicae.ro |
| Sensitivity & Selectivity | Very high, especially in MRM mode for targeted quantification. r-biopharm.comresearchgate.net | High, provides characteristic fragmentation patterns for structural identification. japsonline.com |
| Sample Preparation | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net | Typically requires extraction and often a derivatization step to increase volatility. biomedpharmajournal.org |
| Typical Use for this compound | Quantification in biological fluids, metabolite identification. researchgate.net | Screening and quantification in plant extracts. scispace.com |
Quantitative Analysis of this compound in Biological Matrices for Mechanistic and Biosynthetic Research
The accurate quantification of this compound in biological matrices such as blood, plasma, urine, and tissue extracts is fundamental for understanding its pharmacokinetics, metabolism, and biosynthesis. nih.gov LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range. researchgate.neteijppr.com
Developing a robust quantitative method involves several critical steps, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation. researchgate.net Sample preparation is particularly crucial as biological matrices are complex and can interfere with the analysis. eijppr.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which aim to remove interfering substances like proteins and salts and to concentrate the analyte of interest. researchgate.net The choice of extraction method depends on the analyte's properties and the nature of the matrix.
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS-based bioanalysis. r-biopharm.comeijppr.com These effects can compromise the accuracy and precision of the results. eijppr.com Strategies to mitigate matrix effects include optimizing chromatographic conditions to separate the analyte from interfering components, using more effective sample cleanup procedures, or employing stable isotope-labeled internal standards. r-biopharm.com
Validated quantitative methods are essential for biosynthetic research. For example, by quantifying the levels of this compound and its precursors in wild-type versus genetically modified organisms (e.g., using CRISPR/Cas9 knock-outs), researchers can elucidate the enzymatic steps and regulatory mechanisms of its biosynthetic pathway. thieme-connect.com
Table 4: Quantitative Analysis of Analytes in Biological Matrices
| Parameter | Description | Relevance in this compound Research |
| Biological Matrix | The biological medium from which the analyte is measured (e.g., whole blood, plasma, urine). japsonline.comresearchgate.net | The choice of matrix is critical for pharmacokinetic (blood/plasma) or metabolic excretion (urine) studies. nih.gov |
| Sample Preparation | Extraction and cleanup of the sample to remove interferences (e.g., SPE, LLE). researchgate.net | Essential for reducing matrix effects and improving method robustness and sensitivity. eijppr.com |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. eijppr.com | Defines the sensitivity limit of the analytical method. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. eijppr.com | Crucial for accurately measuring low concentrations of this compound or its metabolites. |
| Linearity | The range over which the instrument response is directly proportional to the analyte concentration. researchgate.net | Ensures accurate quantification across a range of expected physiological or experimental concentrations. |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the reproducibility of the measurement. eijppr.com | These parameters are cornerstones of method validation, ensuring the reliability of the quantitative data. |
Myoscorpine As a Tool in Chemical Biology and Advanced Research Models
Development and Application of Myoscorpine-Based Chemical Probes for Molecular Target Engagement
The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of molecular targets for bioactive compounds. An ideal chemical probe retains the biological activity of the parent molecule while incorporating a reporter tag or a reactive group for covalently labeling its biological target.
Currently, the scientific literature available does not describe the specific development or application of this compound-based chemical probes for molecular target engagement. Research has predominantly focused on identifying this compound as a component of the pyrrolizidine (B1209537) alkaloid (PA) profile in various plants and on its biosynthetic pathway. acs.orgoup.com The creation of a this compound-based probe would require synthetic modification to attach a functional handle—such as a fluorophore, a biotin (B1667282) tag for pulldown experiments, or a photo-crosslinker—without disrupting the structural motifs essential for its biological interactions. While the potential exists, this area of research remains to be explored.
Integration of this compound in Chemical Biology Research for Pathway Dissection
While this compound itself has not been extensively used as an external tool to dissect cellular pathways, the study of its own biosynthesis has provided a powerful model for pathway dissection in plants. This compound is a product of the complex pyrrolizidine alkaloid (PA) biosynthetic pathway, and its presence or absence serves as a critical endpoint for genetic and biochemical studies aimed at elucidating this pathway. oup.comnih.gov
The first enzyme specific to the PA pathway is homospermidine synthase (HSS), which evolved from deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. nih.govuni-kiel.de Advanced gene-editing techniques have been employed in comfrey (B1233415) (Symphytum officinale) to dissect the functional role of HSS, using the production of this compound and related alkaloids as a key readout.
Research Findings from Pathway Dissection Studies:
RNA Interference (RNAi): Studies utilizing RNAi to suppress the expression of the hss gene in comfrey hairy root cultures led to a significant reduction in the levels of various PAs, including this compound N-oxide and 3'-acetylthis compound N-oxide. thieme-connect.com This demonstrated a direct link between HSS activity and the accumulation of these specific alkaloids.
CRISPR/Cas9 Gene Editing: More targeted approaches using CRISPR/Cas9 have been used to introduce mutations into the hss gene. nih.gov This research resulted in hairy root lines with a complete knockout of HSS function. Analysis of these lines revealed a total eradication of the PA profile, including this compound derivatives, confirming that HSS is an essential and non-redundant entry point for the entire biosynthetic pathway. nih.gov
These studies exemplify how the quantification of this compound and its associated compounds is integral to dissecting and understanding complex plant secondary metabolic pathways.
| Technique | Target Gene | Key Finding | Impact on this compound | Reference |
|---|---|---|---|---|
| RNA Interference (RNAi) | hss (homospermidine synthase) | Knockdown of HSS expression significantly reduces PA content. | Reduced levels of this compound N-oxide and 3'-acetylthis compound N-oxide. | thieme-connect.com |
| CRISPR/Cas9 | hss (homospermidine synthase) | Knockout of HSS function completely abolishes PA biosynthesis. | Complete eradication of this compound derivatives. | nih.gov |
Utility of this compound in Investigating Fundamental Cellular Processes and Responses
This compound, as a member of the pyrrolizidine alkaloid class, serves as a valuable research tool for investigating fundamental cellular processes related to bioactivation and genotoxicity. PAs themselves are generally inert but undergo metabolic activation to exert their biological effects. nih.gov This process provides a model for studying how cells respond to metabolically activated toxins.
The primary mechanism of PA-induced toxicity involves a multi-step cellular response:
Metabolic Activation: In the liver, cytochrome P450 monooxygenases catalyze the oxidation of the PA structure to produce highly reactive pyrrolic metabolites. nih.gov
Macromolecular Adduct Formation: These electrophilic metabolites readily react with cellular nucleophiles, including proteins and, most notably, DNA. nih.gov The formation of DNA adducts is a critical event that triggers cellular damage responses.
Cellular Consequences: The presence of these adducts can lead to DNA damage, the induction of mutations, and ultimately, programmed cell death or carcinogenesis, representing a fundamental cellular response to irreparable damage. nih.govscience.govscience.gov
Future Directions and Unresolved Questions in Myoscorpine Research
Identification and Characterization of Novel Biological Activities and Undiscovered Mechanisms
Myoscorpine is part of the broader family of pyrrolizidine (B1209537) alkaloids (PAs), a diverse group of secondary metabolites. thieme-connect.com While the toxicity of many PAs is well-documented, the specific biological activities of this compound are not fully understood. thieme-connect.comnih.gov Current evidence suggests that PAs, after metabolic activation in the liver, can form pyrrolic compounds that react with cellular components like DNA and proteins, leading to genotoxicity. thieme-connect.comnih.govscience.gov However, the full spectrum of this compound's biological effects, including potential therapeutic properties at non-toxic levels, remains an open area of investigation.
Future research will likely focus on:
Screening for Novel Bioactivities: Beyond its known toxicity, this compound could possess other biological activities. ontosight.ai Comprehensive screening assays could uncover potential anti-inflammatory, analgesic, or even antimicrobial properties, similar to other compounds found in comfrey (B1233415). thieme-connect.comnih.gov
Elucidating Mechanisms of Action: The precise molecular mechanisms through which this compound exerts its effects are yet to be fully elucidated. researchgate.netresearchgate.net Investigating its interactions with specific enzymes, receptors, and signaling pathways will be crucial to understanding its biological impact. ontosight.ai This includes a deeper analysis of its genotoxic mechanisms and how they compare to other PAs. science.gov
Comparative Studies: Comparing the biological activity of this compound with other related PAs, such as echimidine, intermedine (B191556), and lycopsamine (B1675737), could provide valuable insights into structure-activity relationships. mdpi.comnih.gov
Advancement of Sustainable Production Technologies and Biosynthetic Engineering of this compound
The production of this compound is currently reliant on its extraction from plant sources. mdpi.com This presents challenges in terms of yield, purity, and sustainability. researchgate.net Advancements in biotechnology offer promising avenues for more controlled and sustainable production.
Key areas for future development include:
Biosynthetic Pathway Elucidation: A complete understanding of the biosynthetic pathway of this compound is essential for metabolic engineering. nih.gov While homospermidine synthase (HSS) is known to be a key enzyme in the biosynthesis of the necine base of PAs, further enzymes in the pathway remain to be identified. nih.govmdpi.comuni-kiel.de
Metabolic Engineering: Techniques like CRISPR/Cas9 have already been successfully used to knock out the hss gene in comfrey hairy roots, resulting in the complete eradication of PAs, including this compound. nih.govmdpi.com This demonstrates the potential for genetic engineering to not only eliminate toxic compounds but also to potentially overproduce specific alkaloids of interest under controlled conditions.
In Vitro Production Systems: The use of plant tissue and cell cultures, such as hairy root cultures, offers a scalable and contained system for producing this compound. thieme-connect.commdpi.com Optimizing culture conditions can lead to higher yields and a more consistent product. researchgate.net
Sustainable Practices: Developing sustainable agricultural practices for comfrey cultivation can ensure a reliable source of plant material for extraction while minimizing environmental impact. ifc.orgun.orgepa.gov This includes optimizing growing conditions and exploring synergies with other crops. mdpi.comfao.org
Exploration of Advanced Structural Modifications for Enhanced Research Utility and Specificity
The chemical structure of this compound, with its pyrrolizidine ring and ester functional groups, offers opportunities for targeted modifications. ontosight.ai Such modifications can lead to the development of valuable research tools and potentially new therapeutic agents with improved specificity and reduced toxicity.
Future research could explore:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs can help identify the key structural features responsible for its effects. acs.org This knowledge can guide the design of compounds with enhanced activity or selectivity.
Synthesis of Novel Analogs: Chemical synthesis can be employed to create novel analogs of this compound that are not found in nature. iscience.in These analogs could be designed to have specific properties, such as increased stability or the ability to target particular cellular components.
Development of Probes and Tracers: Attaching fluorescent tags or radioactive labels to this compound can create powerful probes for studying its distribution, metabolism, and interactions within cells and organisms.
Integration of Omics Technologies (e.g., Proteogenomics, Metabolomics) for a Comprehensive Systems-Level Understanding of this compound's Impact
To gain a holistic understanding of how this compound affects biological systems, a multi-omics approach is necessary. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound exposure.
Future research directions include:
Proteomics: Identifying changes in protein expression and post-translational modifications in response to this compound can reveal the cellular pathways and processes that are affected. revespcardiol.orgmdpi.com
Metabolomics: Analyzing the global metabolic profile of cells or organisms exposed to this compound can identify changes in metabolite levels, providing insights into metabolic reprogramming and potential biomarkers of exposure or effect. revespcardiol.orgmdpi.comresearchgate.net
Proteogenomics: Integrating proteomic and genomic data can provide a more complete understanding of how genetic variations influence the protein-level response to this compound. nih.gov
Systems Biology Modeling: The data generated from these omics studies can be used to construct computational models of the biological networks affected by this compound. These models can then be used to predict the effects of this compound under different conditions and to identify potential points of intervention.
Methodological Innovations in this compound Research and Analytical Techniques
Advancements in analytical techniques are crucial for the progress of this compound research. nih.gov The development of more sensitive, specific, and high-throughput methods will enable more accurate quantification and characterization of this compound and its metabolites.
Innovations in the following areas will be particularly impactful:
Chromatography and Mass Spectrometry: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently the most suitable for the analysis of PAs. researchgate.netresearchgate.net Continued improvements in these technologies will allow for the detection of even lower levels of this compound and its metabolites in complex biological matrices. walshmedicalmedia.com High-resolution mass spectrometry can aid in the identification of unknown metabolites. solubilityofthings.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its analogs. walshmedicalmedia.com
High-Throughput Screening: The development of automated and miniaturized analytical platforms, such as microfluidics-based assays, will accelerate the screening of this compound's biological activities and the evaluation of its analogs. walshmedicalmedia.comsolubilityofthings.com
Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid analysis of samples with minimal preparation, which could be valuable for screening plant materials for this compound content. walshmedicalmedia.comtheanalyticalscientist.com
Electroanalytical Methods: The development of novel electrochemical sensors could provide a low-cost and portable means of detecting this compound. azolifesciences.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
